N-1-Naphthylethylenediamine dihydrochloride monomethanolate, 97%
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Overview
Description
“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a chemical compound with the linear formula C10H7NHCH2CH2NH2 · 2HCl · MeOH . It has a molecular weight of 291.22 . This compound is used for spectrophotometric detection of nitrate and nitrite .
Chemical Reactions Analysis
“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is known to readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . It also forms charge transfer (CT) complexes with various acceptors .
Physical And Chemical Properties Analysis
“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a colorless crystal . It is soluble in hot water, alcohol, and dilute hydrochloric acid . The melting point is 194-198°C (decomposes) .
Scientific Research Applications
Spectrophotometric Determination
“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” is used as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides .
Analysis of Nitrate and Nitrite
This compound is also used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .
Determination of Drugs and Pharmaceuticals
It is generally suitable for the determination of drugs and pharmaceuticals with a free primary aromatic amino group, sulpha drugs, and local anesthetics .
Determination of Sugar
“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” dissolved in sulfuric acid-methanol may be used as a reagent for the determination of sugar on thin layer plates .
Determination of Nitrite Ion Concentrations
It may also be used for the determination of sub-micromolar concentrations of nitrite ion after diazotisation with sulphanilic acid at low pH, by differential-pulse polarography .
Visualization of Reaction Products
This compound has been used for the preparation of staining solution for the visualization of the reaction product(s) of starch active enzymes, containing α-1, 4 linked and α-1, 6 linked glucose by thin layer chromatography .
Modified Saville and Griess Assays
“N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate” has also been used in modified Saville and Griess assays .
Mechanism of Action
Target of Action
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, is primarily used as a reagent in the spectrophotometric determination of nitrate and nitrite in water samples . Therefore, its primary targets are nitrate and nitrite ions .
Mode of Action
The compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is facilitated by the presence of sulfanilamide . The resulting azo compound is responsible for the red coloration typical for a positive result .
Biochemical Pathways
The biochemical pathway involved in the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the diazonium coupling reaction . This reaction occurs when a sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Then an excess but fixed volume of sulfanilamide and N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate solution is added . With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which facilitates its use in aqueous solutions for analytical purposes.
Result of Action
The result of the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the formation of a strongly colored azo compound . This compound is formed quantitatively with respect to the nitrite ions present in the sample . The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, allowing for quantitative analysis .
Action Environment
The action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is influenced by several environmental factors. The reaction it facilitates is sensitive to temperature, as it requires the sample to be cooled to 0 - 5 °C for the formation of nitrous acid . Additionally, the compound is hygroscopic , meaning it can absorb moisture from the environment, which may affect its stability and efficacy. It may also decompose on exposure to light , suggesting that it should be stored in a cool, dry, and dark environment for optimal stability .
Safety and Hazards
properties
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCJWVZLMGNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate |
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